molecular formula C10H15NO3S B7908627 (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Cat. No.: B7908627
M. Wt: 229.30 g/mol
InChI Key: GBBJBUGPGFNISJ-YDQXZVTASA-N
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Description

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound known for its unique reactivity and applications in organic synthesis. It is derived from camphor and features a strained three-membered ring containing nitrogen, oxygen, and carbon atoms. This compound is particularly valued for its ability to act as an oxygen and nitrogen transfer reagent, making it a versatile tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine typically involves the oxidation of camphor-derived imines using peroxy acids. One common method includes the reaction of camphor imine with meta-chloroperoxybenzoic acid (mCPBA) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine undergoes several types of chemical reactions, primarily focusing on oxidation and nitrogen transfer reactions. These reactions include:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    mCPBA: Used for the initial synthesis and oxidation reactions.

    Potassium carbonate: Acts as a base in various reactions.

    Dichloromethane: A common solvent for these reactions.

Major Products Formed

The major products formed from reactions involving this compound include epoxides, sulfoxides, nitrones, and amines, depending on the specific reaction conditions and substrates used .

Mechanism of Action

The mechanism of action of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to various substrates. The strained three-membered ring facilitates the cleavage of the nitrogen-oxygen bond, allowing the transfer of these atoms. The electronic nature and size of the substituent on the nitrogen atom play a crucial role in determining the reactivity and selectivity of the compound .

Properties

IUPAC Name

(1S,6S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJBUGPGFNISJ-YDQXZVTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104322-63-6
Record name (1S)-(+)-(10-Camphorsulphonyl)oxaziridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
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(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
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(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
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(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
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Reactant of Route 6
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

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